molecular formula C25H21ClF2N2O2S B11075364 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide

Cat. No.: B11075364
M. Wt: 487.0 g/mol
InChI Key: VAWHHDBLKIGHKC-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro(difluoro)methoxy group attached to a phenyl ring, an indole moiety, and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the phenylsulfanyl group: This step involves the substitution of a hydrogen atom on the indole ring with a phenylsulfanyl group using a suitable thiol reagent.

    Attachment of the chloro(difluoro)methoxy group: This can be accomplished through a nucleophilic substitution reaction where a chloro(difluoro)methoxy precursor reacts with a phenyl ring.

    Formation of the acetamide group: The final step involves the acylation of the indole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Amine or thiol nucleophiles, polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their function.

    Modulation of signaling pathways: The compound can modulate various signaling pathways, such as the PI3K/Akt or MAPK pathways, leading to changes in cell behavior.

    Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can be compared with similar compounds such as:

    N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-1H-indol-2-yl]acetamide: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.

    N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may affect its chemical properties and interactions with molecular targets.

    N-{4-[chloro(difluoro)methoxy]phenyl}-2-[1,5-dimethyl-3-(phenylsulfonyl)-1H-indol-2-yl]acetamide: Contains a phenylsulfonyl group, which may enhance its oxidative stability and alter its biological activity.

Properties

Molecular Formula

C25H21ClF2N2O2S

Molecular Weight

487.0 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(1,5-dimethyl-3-phenylsulfanylindol-2-yl)acetamide

InChI

InChI=1S/C25H21ClF2N2O2S/c1-16-8-13-21-20(14-16)24(33-19-6-4-3-5-7-19)22(30(21)2)15-23(31)29-17-9-11-18(12-10-17)32-25(26,27)28/h3-14H,15H2,1-2H3,(H,29,31)

InChI Key

VAWHHDBLKIGHKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2SC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)C

Origin of Product

United States

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